molecular formula C7H12FNO B13425366 Piperidine, 1-fluoroacetyl- CAS No. 325-57-5

Piperidine, 1-fluoroacetyl-

Cat. No.: B13425366
CAS No.: 325-57-5
M. Wt: 145.17 g/mol
InChI Key: IAYVFXZTRHWOIX-UHFFFAOYSA-N
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Description

Contextual Significance of N-Acylated Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, recognized as the most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netchemrxiv.org Its prevalence stems from its structural flexibility and the ability to introduce a variety of substituents, influencing the molecule's three-dimensional shape and interactions with biological targets. nih.gov N-acylation, the attachment of an acyl group to the piperidine nitrogen, is a key synthetic strategy. semanticscholar.org This modification can significantly impact a compound's physicochemical properties, such as its lipophilicity and metabolic stability. nih.gov

The N-acyl group can also play a direct role in biological activity. For example, in the development of Farnesoid X Receptor (FXR) antagonists, an N-acylated piperidine group was a characteristic feature of a promising nonacidic candidate. acs.org The ability to modify the acyl group provides a powerful tool for medicinal chemists to optimize drug candidates. researchgate.net

Overview of Fluoroacetyl Moieties in Organic Synthesis and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a widely used strategy in drug design. benthamscience.com The unique properties of the fluorine atom, such as its small size and high electronegativity, can profoundly influence a molecule's biological activity. benthamscience.com The fluoroacetyl group, in particular, has garnered significant attention. acs.org

The synthesis of organofluorine compounds, including those with fluoroacetyl moieties, is crucial for developing new pharmaceuticals. acs.orgresearchgate.net The presence of a fluorine atom can alter a molecule's metabolic pathways and enhance its binding affinity to target proteins. nih.govacs.org For instance, the trifluoromethyl group is known to affect properties like lipophilicity and hydrogen bonding capabilities. researchgate.net Research has shown that the fluoroacetyl moiety is found in various biologically active compounds. acs.orgresearchgate.net

Scope and Research Objectives for 1-Fluoroacetylpiperidine Investigations

The investigation of 1-fluoroacetylpiperidine and its derivatives is driven by the desire to combine the advantageous properties of the piperidine scaffold with the unique characteristics of the fluoroacetyl group. The primary research objectives in this area often revolve around the synthesis of novel compounds and the evaluation of their potential biological activities.

The synthesis of 1-fluoroacetylpiperidine itself is a key area of research, with a focus on developing efficient and selective methods. The reactivity of this compound is also of great interest, as it serves as a building block for more complex molecules. nih.govresearchgate.netuwo.canih.govrsc.org By understanding the synthesis and reactivity of 1-fluoroacetylpiperidine, researchers can design and create a diverse range of derivatives for biological screening.

Dose investigations are a critical component of the research plan for any potential therapeutic agent. nih.gov For derivatives of 1-fluoroacetylpiperidine that show promising biological activity, determining the appropriate dose is a crucial step in their development. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

325-57-5

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

2-fluoro-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H12FNO/c8-6-7(10)9-4-2-1-3-5-9/h1-6H2

InChI Key

IAYVFXZTRHWOIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CF

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Fluoroacetylpiperidine and Analogues

Direct N-Acylation Pathways of Piperidine (B6355638) with Fluoroacetylating Agents

The most direct route to 1-fluoroacetylpiperidine involves the N-acylation of the piperidine ring with a suitable fluoroacetylating agent. This method is predicated on the nucleophilic nature of the secondary amine of the piperidine ring attacking the electrophilic carbonyl carbon of the fluoroacetyl group.

Common fluoroacetylating agents for this transformation include fluoroacetyl chloride and fluoroacetic anhydride (B1165640). The reaction with fluoroacetyl chloride is highly exothermic and produces hydrochloric acid (HCl) as a byproduct, necessitating the use of a base to neutralize the acid and drive the reaction to completion. Similarly, the reaction with fluoroacetic anhydride generates fluoroacetic acid, which also requires neutralization.

Optimization of Reaction Conditions for Enhanced Selectivity and Efficiency

The efficiency and yield of the direct N-acylation of piperidine are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, and temperature.

Base: The selection of a suitable base is crucial to neutralize the acidic byproduct. Common choices include tertiary amines, such as triethylamine (B128534) (TEA), or an aqueous inorganic base like sodium hydroxide (B78521) (NaOH). Triethylamine is often used in organic solvents like dichloromethane (B109758) (DCM), where it acts as a homogeneous base. An alternative is a two-phase system using aqueous NaOH, known as the Schotten-Baumann reaction, where the reaction occurs at the interface of the aqueous and organic layers.

Solvent: The choice of solvent depends on the base used. Anhydrous, aprotic solvents such as dichloromethane (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) are typically employed when using an organic base like triethylamine. These solvents are inert to the reaction conditions and effectively dissolve the reactants.

Temperature: Due to the exothermic nature of the reaction between piperidine and acyl chlorides, temperature control is critical to prevent side reactions and degradation of the product. The reaction is commonly carried out at reduced temperatures, typically between 0°C and 5°C, by cooling the reaction vessel in an ice bath. After the initial addition of the acylating agent, the reaction may be allowed to warm to room temperature to ensure completion.

The following table summarizes typical reaction conditions for the N-acylation of piperidine, drawing parallels from similar acylation reactions.

ParameterCondition 1Condition 2
Acylating Agent Fluoroacetyl ChlorideFluoroacetic Anhydride
Base Triethylamine (TEA)10% Sodium Hydroxide (aq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0-5 °C, then room temp.0 °C
Workup Wash with water, brine, dry, evaporateSeparate layers, dry, evaporate
This table is a representation of typical conditions based on analogous acylation reactions.

Catalytic Approaches in N-Fluoroacetylation Reactions

While the direct N-acylation is often efficient, catalytic methods can offer milder reaction conditions and improved atom economy. Research into the catalytic N-acylation of amines provides a framework for potential application in the synthesis of 1-fluoroacetylpiperidine.

Metal Triflate Catalysis: Metal triflates, such as scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for nucleophilic substitution reactions of 2-alkoxypiperidines. nih.gov These Lewis acids can activate the acylating agent, making the carbonyl carbon more electrophilic and facilitating the attack by the piperidine nitrogen. This approach could potentially lower the required reaction temperature and reduce the formation of byproducts.

Iodine Catalysis: Molecular iodine has been demonstrated as a simple, low-cost, and effective catalyst for the N-formylation of amines with formic acid. beilstein-journals.org The proposed mechanism involves the in-situ generation of hydroiodic acid (HI), which protonates the acylating agent, thereby activating it for nucleophilic attack. beilstein-journals.org This principle could be extended to the use of fluoroacetic acid as the acylating agent, catalyzed by iodine.

Transition Metal Catalysis: Platinum-based catalysts have been successfully employed for the direct N-alkylation of amines with carboxylic acids. researchgate.net Such catalytic systems could potentially be adapted for N-acylation reactions, offering a pathway that avoids the use of highly reactive acyl halides.

Synthesis via Ring-Closure Reactions Incorporating Fluoroacetyl Precursors

An alternative to direct acylation is the construction of the piperidine ring itself from acyclic precursors that already contain the N-fluoroacetyl moiety. These methods, which involve the formation of one or more carbon-carbon or carbon-nitrogen bonds, are powerful tools for creating substituted piperidine analogues.

Intermolecular Cyclization and Annulation Strategies

Intermolecular strategies involve the reaction of two or more different molecules to build the piperidine ring.

Palladium-Catalyzed [4+2] Annulation: A notable strategy for forming fluorinated piperidines is the palladium-catalyzed [4+2] annulation of α-fluoro-β-ketoesters. nih.gov This method allows for the construction of 3-fluoropiperidine (B1141850) derivatives. By analogy, a precursor bearing an N-fluoroacetyl group could potentially participate in similar annulation strategies to yield N-fluoroacetylated piperidines with various substitutions.

Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product. An aza-Prins reaction, for example, can be used for piperidine synthesis. mdpi.com It is conceivable to design a multicomponent reaction where one of the components is an amine pre-functionalized with a fluoroacetyl group, leading to a highly functionalized 1-fluoroacetylpiperidine derivative in a single synthetic operation.

Intramolecular Cyclization Methods for Piperidine Ring Formation

Intramolecular cyclization involves the formation of the piperidine ring from a single linear molecule containing all the necessary atoms. Current time information in Bangalore, IN. This approach is widely used and offers excellent control over stereochemistry.

Reductive Amination: A powerful method for piperidine ring formation is the double reductive amination of a dialdehyde (B1249045). A reported synthesis of fluorine-containing piperidines utilizes the reaction of a dialdehyde with a fluorine-containing quaternary ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride. mdpi.com A similar strategy could be envisioned starting with an N-fluoroacetylated amino-dialdehyde or amino-diketone, which upon intramolecular reductive amination would yield the desired 1-fluoroacetylpiperidine.

Radical Cyclization: Intramolecular radical cyclization of N-tethered alkenes is another effective method. mdpi.com A precursor molecule containing an N-fluoroacetyl group and a suitably positioned alkene and a radical initiator source (e.g., a bromine atom) could undergo a 6-endo or 6-exo radical cyclization to form the piperidine ring.

Heck Cyclization: The palladium-catalyzed intramolecular Heck reaction can be used to form piperidine rings by cyclizing N-alkenylcarbamates. mdpi.com An N-fluoroacetylated alkenyl amine could serve as a substrate for a similar intramolecular cyclization, providing a route to unsaturated 1-fluoroacetylpiperidine derivatives that can be hydrogenated if desired.

Derivatization from Pre-Functionalized Piperidine Intermediates

This synthetic strategy involves starting with a piperidine ring that already possesses certain functional groups and then introducing the fluoroacetyl group, or vice-versa. This allows for the synthesis of a diverse array of complex 1-fluoroacetylpiperidine analogues.

Functionalization of a Pre-formed Piperidine Ring: A versatile approach involves the synthesis of a piperidine ring with desired substituents first, followed by N-fluoroacetylation as a final step. For instance, palladium-catalyzed annulation strategies can produce highly functionalized piperidines containing features like spirocycles or fused rings. core.ac.ukwhiterose.ac.uk These complex piperidine intermediates can then be subjected to the direct N-fluoroacetylation conditions described in section 2.1. Recently, chemo- and site-selective functionalization of the piperidine scaffold has been achieved through enzymatic oxidation followed by radical cross-coupling, providing access to a wide range of substituted piperidines that are precursors to complex derivatives. acs.org

Derivatization of 1-Fluoroacetylpiperidine: Conversely, functional handles can be installed on the piperidine ring after the N-fluoroacetyl group is in place. For example, a piperidine derivative containing an exocyclic alkene can be synthesized and then N-fluoroacetylated. The alkene can then undergo further reactions such as oxidative cleavage to a ketone or cross-metathesis to introduce new substituents. nih.govwhiterose.ac.uk Another approach is the dearomative functionalization of pyridines to produce highly substituted piperidines, which could then be N-fluoroacetylated. researchgate.net

Modification of Substituted Piperidines through Fluoroacetylation

The most direct route to 1-fluoroacetylpiperidine analogues is the N-fluoroacetylation of a corresponding substituted piperidine. This reaction is a type of nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks an activated fluoroacetylating agent. Common reagents for this transformation include fluoroacetyl chloride or fluoroacetic anhydride. The reaction proceeds via the addition of the piperidine nitrogen to the carbonyl carbon of the fluoroacetyl group, followed by the elimination of a leaving group (e.g., chloride or fluoroacetate).

The reactivity of this process is governed by the nucleophilicity of the piperidine nitrogen and the electrophilicity of the fluoroacetylating agent. The presence of electron-donating groups on the piperidine ring can enhance the nitrogen's nucleophilicity, potentially increasing the reaction rate. Conversely, sterically bulky substituents near the nitrogen atom may hinder the approach of the acylating agent, requiring more forcing conditions. While specific literature detailing a broad range of substituted piperidines undergoing fluoroacetylation is sparse, the fundamental principles of N-acylation are well-established and routinely applied in synthetic chemistry. The existence of complex molecules incorporating the 1-fluoroacetylpiperidine moiety, such as 8-(4-(1-(2-fluoroacetyl)piperidin-4-yl)-1H-pyrido[3,2-b] organic-chemistry.orgacs.orgdiazepin-2,4(3H,5H)-dione, confirms the application of this synthetic step. google.com

Reduction and Functional Group Interconversion Strategies

Once the 1-fluoroacetylpiperidine scaffold is formed, it can undergo various transformations, primarily involving the reduction of the amide carbonyl or other functional group interconversions (FGI). ic.ac.uklkouniv.ac.inyoutube.com

Reduction of the Amide Group: The tertiary amide of 1-fluoroacetylpiperidine can be reduced to yield a 1-(2-fluoroethyl)piperidine. This transformation is challenging due to the stability of the amide bond. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. ic.ac.uk However, the high reactivity of such reagents can lead to a lack of chemoselectivity, potentially reducing other functional groups within the molecule. Milder, more selective methods are continuously being developed. For instance, hydrosilylation using silanes in the presence of catalysts can reduce tertiary amides to amines or enamines. researchgate.net Zirconocene-based reagents, such as Cp₂Zr(H)Cl (Schwartz's reagent), have also emerged as effective for the mild reduction of amides. orgsyn.org

A significant challenge in the reduction of fluorinated compounds is the potential for hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond. enamine.net This side reaction can be problematic, especially under harsh reductive or catalytic hydrogenation conditions, and must be considered when planning the synthetic route.

Functional Group Interconversion (FGI): FGI refers to the conversion of one functional group into another without altering the carbon skeleton. lkouniv.ac.in For 1-fluoroacetylpiperidine analogues, this could involve:

Amide Hydrolysis: The fluoroacetyl group can be removed by acid- or base-catalyzed hydrolysis to regenerate the parent piperidine. etsu.edu This N-deacylation can be useful as a deprotection step in a multi-step synthesis.

Transformations of other substituents: Functional groups elsewhere on the piperidine ring can be modified. For example, an ester could be hydrolyzed to a carboxylic acid, or a nitro group reduced to an amine, while keeping the 1-fluoroacetyl group intact, provided the reaction conditions are sufficiently mild and chemoselective.

Stereoselective and Regioselective Synthetic Approaches

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that control the spatial arrangement of substituents (stereoselectivity) and their position on the ring (regioselectivity) is of paramount importance. nih.gov

Modern synthetic strategies often build the piperidine ring from acyclic precursors in a way that sets the desired stereochemistry. Methods such as the aza-Prins cyclization usm.edu, iron-catalyzed intramolecular cyclization of β-amino allylic derivatives organic-chemistry.org, and diastereoselective Negishi cross-couplings of pre-functionalized piperidines acs.org have proven effective for constructing stereodefined multi-substituted piperidines. These heterocycles can then, in principle, be N-fluoroacetylated.

A powerful alternative involves the direct C-H functionalization of a piperidine precursor. This approach, often guided by a directing group on the nitrogen, allows for the selective introduction of substituents at specific positions (C2, C3, or C4) of the piperidine ring. nih.gov

Chiral Catalyst Development for Asymmetric Synthesis

Asymmetric catalysis is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for pharmaceutical applications. encyclopedia.pub This is typically achieved by using a chiral catalyst that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Transition metal catalysis, particularly with rhodium, has been extensively developed for the asymmetric functionalization of heterocycles. researchgate.net Chiral rhodium catalysts, often featuring sophisticated chiral ligands, can orchestrate highly enantioselective transformations.

Key Developments in Chiral Catalysts:

Chiral Rhodium Complexes: A variety of chiral ligands are used to confer asymmetry on rhodium catalysts. These include chiral dienes and derivatives of cyclopentadienyl (B1206354) (Cp) ligands. chinesechemsoc.orgresearchgate.net For instance, piperidine-fused CpxRh complexes have been successfully employed in asymmetric C-H activation and annulation reactions to build complex chiral structures. snnu.edu.cn

Catalyst-Controlled Regioselectivity: Research has shown that the choice of both the rhodium catalyst and the nitrogen-protecting group can direct C-H functionalization to different positions on the piperidine ring, enabling the synthesis of various positional isomers from a common precursor. nih.gov

Dynamic Kinetic Resolution: Some catalytic systems can perform a dynamic kinetic resolution, where a racemic starting material is converted into a single, enantiomerically enriched product in high yield. Rhodium-catalyzed asymmetric allylic substitution is a prime example of this powerful strategy. chinesechemsoc.org

The data below illustrates the effectiveness of different chiral ligands in a rhodium-catalyzed asymmetric arylative cyclization to produce chiral piperidines.

Table 1: Effect of Chiral Diene Ligand on Rh-Catalyzed Asymmetric Cyclization. researchgate.net
LigandYield (%)Enantiomeric Excess (ee, %)
(R)-MeO-BIPHEP8590
(S)-BINAP7885
(R,R)-DIOP6570
C1-Symmetric Diene>90>95

Control of Diastereoselectivity in Multi-Substituted Systems

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. For multi-substituted piperidines, the substituents can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) relationship.

Several methodologies have been developed to achieve high levels of diastereoselectivity:

Thermodynamic Control: An iron(III) chloride-catalyzed cyclization of certain β-amino alcohol derivatives proceeds via an equilibrium process that strongly favors the formation of the more thermodynamically stable cis-2,6-disubstituted piperidine, achieving diastereomeric ratios (d.r.) of over 99:1. organic-chemistry.org

Substrate and Reagent Control: In the synthesis of densely functionalized piperidines, diastereoselective epoxidation of a tetrahydropyridine (B1245486) precursor can be controlled by the choice of epoxidizing agent. A specially designed reagent can override steric hindrance to deliver the epoxide from a specific face of the molecule with high selectivity (>95:5 d.r.). acs.org

Directed Cross-Coupling: Highly diastereoselective Negishi cross-coupling reactions can be used to arylate piperidine rings. Remarkably, by choosing whether the organozinc reagent is at the C2 or C4 position, the reaction can be directed to selectively form either the trans or cis-2,4-disubstituted product, respectively. acs.org This high level of control is rationalized by the calculated stabilities of the reaction intermediates.

The following table provides examples of diastereoselective reactions used in the synthesis of substituted piperidines.

Table 2: Examples of Diastereoselective Piperidine Synthesis.
MethodKey Reagent/CatalystTypical Diastereomeric Ratio (d.r.)Reference
FeCl₃-Catalyzed CyclizationFeCl₃·6H₂O>99:1 (cis) organic-chemistry.org
Directed Epoxidation2-Carboperoxy-3,4,5,6-tetrafluorobenzoic acid>95:5 acs.org
Negishi Cross-Coupling (C4-Zn)Pd Catalyst>20:1 (cis) acs.org
Negishi Cross-Coupling (C2-Zn)Pd Catalyst>20:1 (trans) acs.org

Comprehensive Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of "Piperidine, 1-fluoroacetyl-" is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the fluoroacetyl group. For the related compound, 1-acetylpiperidine, the methyl protons of the acetyl group appear as a sharp singlet around δ 2.1 ppm. smolecule.com The piperidine protons exhibit complex multiplets in the region of δ 1.5-3.6 ppm, with the protons on the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded. In "Piperidine, 1-fluoroacetyl-", the replacement of two hydrogen atoms with fluorine in the acetyl group will significantly alter the chemical shift of the remaining proton. This proton on the fluoroacetyl group is expected to appear as a doublet due to coupling with the adjacent fluorine atom, at a significantly downfield-shifted position compared to the methyl protons of 1-acetylpiperidine, likely in the range of δ 4.5-5.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. In 1-acetylpiperidine, the carbonyl carbon resonates at approximately δ 169 ppm. smolecule.com The carbons of the piperidine ring appear at distinct chemical shifts, with the carbons adjacent to the nitrogen (C2 and C6) typically found around δ 45-50 ppm and the other ring carbons (C3, C4, C5) resonating at higher field. For "Piperidine, 1-fluoroacetyl-", the carbonyl carbon is expected to show a similar chemical shift. The carbon of the fluoroacetyl group will be directly attached to fluorine, resulting in a large one-bond carbon-fluorine coupling constant (¹JCF) and a downfield shift compared to a methyl group.

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-Acetylpiperidine Acetyl CH₃~2.1 (s)~21 (q), ~169 (C=O)
Piperidine CH₂ (α)~3.6 (m)~46
Piperidine CH₂ (β, γ)~1.6 (m)~26, ~24
Piperidine, 1-fluoroacetyl- (Predicted) Fluoroacetyl CH₂F~4.5-5.5 (d, ²JHF)~75-85 (dt, ¹JCF, ²JCH)
Piperidine CH₂ (α)~3.7 (m)~47
Piperidine CH₂ (β, γ)~1.7 (m)~26, ~25

2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) would confirm the proton-proton coupling network within the piperidine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range correlations, for instance, between the protons of the piperidine ring and the carbonyl carbon of the fluoroacetyl group, thus confirming the N-acylation. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, which can help in determining the preferred conformation of the piperidine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For "Piperidine, 1-fluoroacetyl-", high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula (C₇H₁₂FNO).

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 145. The fragmentation pattern would likely be influenced by the presence of the fluorine atom and the amide bond. A characteristic fragmentation pathway for N-acyl piperidines is the cleavage of the acyl group. For 1-acetylpiperidine, a prominent fragment is observed at m/z 84, corresponding to the piperidinyl cation, resulting from the loss of the acetyl group (a neutral loss of 43 u). smolecule.com Similarly, for "Piperidine, 1-fluoroacetyl-", a significant fragment would be expected at m/z 84 due to the loss of the fluoroacetyl group (a neutral loss of 61 u). Other potential fragmentations could involve the loss of a fluorine atom or ring-opening pathways of the piperidine moiety.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Loss
1-Acetylpiperidine 12784 ([M-COCH₃]⁺), 43 (CH₃CO⁺)
Piperidine, 1-fluoroacetyl- (Predicted) 14584 ([M-COCH₂F]⁺), 61 (CH₂FCO⁺)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For "Piperidine, 1-fluoroacetyl-", the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. In 1-acetylpiperidine, this band appears around 1645 cm⁻¹. The introduction of the electronegative fluorine atom in the acetyl group is expected to shift this band to a slightly higher frequency, likely in the range of 1660-1680 cm⁻¹. Other characteristic vibrations would include the C-N stretching of the amide, C-F stretching, and the various C-H stretching and bending modes of the piperidine ring and the fluoroacetyl group. The C-F stretch is typically observed in the region of 1000-1400 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the piperidine ring would be expected to be more prominent in the Raman spectrum.

Vibrational Mode1-Acetylpiperidine (cm⁻¹)Piperidine, 1-fluoroacetyl- (Predicted, cm⁻¹)
Amide C=O Stretch~1645~1660-1680
C-N Stretch~1440~1450
C-H Stretch (aliphatic)2850-29502850-3000
C-F StretchN/A~1000-1400

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. While no crystal structure for "Piperidine, 1-fluoroacetyl-" has been reported, the general structural features can be predicted based on studies of other piperidine derivatives.

The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. The fluoroacetyl group would be attached to the nitrogen atom, and due to the planarity of the amide bond, there would be restricted rotation around the N-C(O) bond.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

From the crystal structure, precise measurements of the molecular geometry could be obtained. The C=O bond length of the amide would be expected to be around 1.23 Å. The C-N bond of the amide would exhibit partial double bond character due to resonance and be shorter (around 1.34 Å) than a typical C-N single bond. The C-F bond length would be approximately 1.35 Å. The bond angles around the sp² hybridized carbonyl carbon would be close to 120°. The torsion angles within the piperidine ring would define its chair conformation. The orientation of the fluoroacetyl group relative to the piperidine ring would also be of interest, as it could be influenced by steric and electronic effects.

ParameterExpected Value
Bond Lengths (Å)
C=O~1.23
N-C(O)~1.34
C-F~1.35
C-C (piperidine)~1.53
C-N (piperidine)~1.47
Bond Angles (°) **
O=C-N~122
O=C-C~121
N-C-C~117
C-N-C (piperidine)~112
Torsion Angles (°) **
C6-N1-C2-C3~55 (chair conformation)
C2-N1-C(O)-C~180 (trans amide)

Investigation of Intermolecular Interactions in Crystal Lattices

A definitive analysis of the crystal lattice and intermolecular interactions of "Piperidine, 1-fluoroacetyl-" requires single-crystal X-ray diffraction data. However, as of the latest literature review, a published crystal structure for this specific compound could not be located. Therefore, this section presents a theoretical exploration of the potential intermolecular forces that govern the crystal packing, based on the known molecular structure and crystallographic data from analogous N-acylpiperidine compounds and molecules featuring C-H···O and C-H···F interactions.

The molecular structure of "Piperidine, 1-fluoroacetyl-" contains several key features that dictate its intermolecular behavior in the solid state: a polar N-acyl amide group, a nonpolar saturated heterocyclic piperidine ring, and a highly electronegative fluorine atom. The interplay of forces originating from these groups is expected to result in a complex and stable three-dimensional crystalline architecture.

Key Expected Interactions:

Weak Hydrogen Bonds: While lacking conventional hydrogen bond donors (like N-H or O-H), the molecule is rich in activated C-H donors and potent hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom). These weak C-H···O and C-H···F hydrogen bonds are recognized as crucial structure-directing forces in crystal engineering. ucsb.edu

C-H···O Interactions: The carbonyl oxygen atom is a strong hydrogen bond acceptor. It is anticipated to form multiple short contacts with hydrogen atoms from the piperidine ring and the α-carbon of the fluoroacetyl group. Crystal structures of related N-acetylated piperidines confirm that molecules are often linked into chains or other motifs by C-H···O hydrogen bonds. nih.gov These interactions, though individually weak, collectively play a major role in the crystal packing. nih.govresearchgate.net

C-H···F Interactions: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. These C-H···F contacts have relatively low enthalpic contributions but can provide significant stabilization through entropy. ed.ac.uk Their directional nature can help guide the precise orientation of molecules within the crystal.

Van der Waals Forces: London dispersion forces, arising from transient fluctuations in electron density, are ubiquitous. These forces are particularly significant between the hydrocarbon surfaces of the piperidine rings. Hirshfeld surface analysis of analogous piperidine structures reveals that H···H contacts can account for over 70% of the close intermolecular contacts, highlighting the importance of these van der Waals interactions in achieving efficient crystal packing. nih.gov

Interactive Table 1: Predicted Intermolecular Hydrogen Bonds in Crystalline Piperidine, 1-fluoroacetyl-

This table presents theoretically predicted hydrogen bond parameters based on typical values found in analogous crystal structures. D = Donor, A = Acceptor.

Interaction TypeDonor (D-H)Acceptor (A)Typical D···A Distance (Å)Typical D-H···A Angle (°)
C-H···OC(α-acetyl)-HO=C2.90 - 3.50120 - 170
C-H···OC(piperidine, α to N)-HO=C3.00 - 3.60110 - 160
C-H···FC(piperidine)-HF-C3.00 - 3.70100 - 150

Interactive Table 2: Estimated Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface

This table provides a hypothetical breakdown of intermolecular contacts, extrapolated from Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine nih.gov.

Contact TypeEstimated Contribution (%)Primary Nature of Interaction
H···H~70%Van der Waals (London Dispersion)
C···H / H···C~15%Van der Waals, Weak C-H···π (if applicable)
O···H / H···O~10%Weak Hydrogen Bonding (C-H···O)
F···H / H···F~5%Weak Hydrogen Bonding (C-H···F), van der Waals

Conformational Dynamics and Stereochemical Influences of the Fluoroacetyl Moiety

Investigating Conformational Preferences of the Piperidine (B6355638) Ring and N-Substituent

While direct studies on 1-fluoroacetylpiperidine are limited, extensive research on analogous N-trifluoroacetyl (TFA) protected fluorinated piperidines provides significant insights. nih.govd-nb.infonih.govresearchgate.net In these systems, a notable preference for the axial orientation of a fluorine atom on the piperidine ring is often observed, a phenomenon that challenges classical steric considerations. d-nb.info This preference is attributed to a combination of stabilizing electronic interactions. d-nb.info For instance, in derivatives of 3-fluoropiperidine (B1141850), a high axial preference is consistently reported. d-nb.inforesearchgate.net

The interplay between the piperidine ring conformation and the N-substituent leads to the possibility of different rotamers due to the partial double bond character of the amide C-N bond. researchgate.netresearchgate.net This restricted rotation can result in syn and anti conformers, which may interconvert at varying rates depending on the energetic barrier. researchgate.netniscpr.res.in

The N-acyl group itself significantly impacts the piperidine ring's geometry. Delocalization of the nitrogen lone pair into the carbonyl group creates a planar N-C=O system. niscpr.res.in This planarity introduces A(1,3) strain (allylic strain) between the N-substituent and the equatorial hydrogens or substituents at the C2 and C6 positions of the piperidine ring. niscpr.res.in To alleviate this strain, the piperidine ring often deviates from a perfect chair conformation, adopting a flattened or even a twist-boat conformation. researchgate.netniscpr.res.in

In N-acetyl-r-2,c-6-diphenylpiperidin-4-one oximes, for example, the introduction of the N-acetyl group leads to a twist-boat conformation. niscpr.res.in Computational studies on related N-trifluoroacetyl-2-methoxy-piperidines have also shown that the ring can adopt flexible twist conformations. researchgate.net The electron-withdrawing nature of the fluoroacetyl group, similar to the trifluoroacetyl group, is expected to enhance the double bond character of the N-CO bond, thereby increasing the barrier to rotation and more profoundly influencing the ring's conformation compared to a simple acetyl group. researchgate.netniscpr.res.in

Analysis of Intramolecular Interactions Governing Conformation

The conformational preferences observed in 1-fluoroacetylpiperidine and its analogues are the result of a complex interplay of various intramolecular forces.

In fluorinated piperidines, charge-dipole interactions and hyperconjugation are key stabilizing forces for the axial conformer. nih.govd-nb.infonih.govresearchgate.net A significant charge-dipole interaction can occur between the negatively polarized fluorine atom and a positively polarized atom within the ring system. d-nb.info

Hyperconjugation, specifically the donation of electron density from anti-periplanar C-H bonds into the antibonding σ* orbital of the C-F bond (σC-H → σC-F), is a major contributor to the stability of the gauche, and by extension, the axial orientation of the fluorine atom. d-nb.info Similar hyperconjugative interactions involving the nitrogen atom, such as electron donation into the σC-F and σ*C-N orbitals, also play a role. d-nb.info These delocalization forces can be substantial enough to overcome steric repulsions that would otherwise favor an equatorial fluorine. d-nb.info

The steric bulk of the N-fluoroacetyl group and its interaction with the piperidine ring protons are critical in determining the ring's conformation. As mentioned, the A(1,3) strain between the acyl group and the C2/C6 equatorial protons can force the ring into non-chair forms. niscpr.res.inniscpr.res.in

The electronic effect of the fluorine atom in the fluoroacetyl group is primarily inductive, withdrawing electron density from the acetyl moiety. This increases the partial positive charge on the carbonyl carbon and enhances the double bond character of the amide bond, leading to a higher rotational barrier around the N-CO bond compared to unsubstituted N-acetylpiperidine. researchgate.netniscpr.res.in This restricted rotation can lead to distinct syn and anti rotamers with potentially different influences on the piperidine ring conformation. researchgate.netniscpr.res.in

Solvent Effects on Conformational Equilibrium

The equilibrium between different conformers of 1-fluoroacetylpiperidine is expected to be sensitive to the solvent environment. nih.govd-nb.infonih.govresearchgate.net The polarity of the solvent can differentially stabilize conformers with different dipole moments. d-nb.info

Studies on N-trifluoroacetyl-fluoropiperidines have demonstrated that increasing solvent polarity can shift the conformational equilibrium. d-nb.info For instance, the stability of the more polar axial-fluorine conformer has been shown to increase with rising solvent polarity. d-nb.info In one study, the conformational preference of a fluorinated piperidine derivative was inverted from equatorial to axial by changing the solvent from chloroform (B151607) (ε=4.81) to DMSO (ε=46.7). d-nb.info This highlights the significant role of solvation in modulating the delicate balance of intramolecular forces. nih.govnih.gov The conformational equilibrium of flexible molecules can be significantly altered by the solvent, which can stabilize one conformer over another through specific or non-specific interactions. rsc.orgnih.govnih.gov

Table 1: Calculated Free Enthalpy Differences (ΔG in kcal/mol) for the Axial-Equatorial Equilibrium of N-Trifluoroacetyl-3-fluoropiperidine (1A) and N-Trifluoroacetyl-3,5-difluoropiperidine (2A) in Chloroform.

CompoundΔG (Solvent)ΔG (Gas Phase)Experimentally Observed Preference
1A+0.3-Axial
2A+0.5+0.2Axial

Data adapted from computational and experimental studies on N-trifluoroacetyl (TFA) analogues. d-nb.inforesearchgate.net A positive ΔG value indicates a preference for the axial conformer.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for the quantitative study of dynamic intramolecular processes that occur on the NMR timescale, such as conformational exchange. montana.edu For "Piperidine, 1-fluoroacetyl-", the most significant conformational exchange phenomenon amenable to DNMR analysis is the restricted rotation around the C(O)-N amide bond.

The delocalization of the nitrogen lone pair into the carbonyl group imparts a partial double-bond character to the C-N bond. nanalysis.com This restriction to free rotation creates a significant energy barrier, leading to the existence of distinct geometric isomers, or rotamers (often denoted as E and Z). These rotamers can be observed as separate signals in the NMR spectrum at low temperatures, where the rate of interconversion is slow compared to the NMR timescale. umn.edu

As the temperature of the sample is increased, the rate of rotation around the amide bond accelerates. This increased rate of chemical exchange causes the distinct signals for the two rotamers to broaden. montana.edu Upon further heating, a specific temperature is reached, known as the coalescence temperature (Tc), at which the two separate, broadened signals merge into a single, broad peak. umn.edu At temperatures above Tc, the C-N bond rotation is so rapid that the NMR spectrometer detects only a single, time-averaged environment, resulting in a sharpened singlet.

By analyzing the NMR spectra at various temperatures, particularly the coalescence temperature (Tc) and the chemical shift separation between the rotamer signals at low temperature (Δν), it is possible to calculate the rate constant (k) for the rotational process at coalescence. From this, the Gibbs free energy of activation (ΔG‡), which represents the energy barrier for the amide bond rotation, can be determined. mdpi.com

While specific DNMR studies detailing the rotational barrier for "Piperidine, 1-fluoroacetyl-" are not prominently available in published literature, extensive research on analogous N-acylpiperidines and related amides provides a clear framework for understanding its expected dynamic behavior. The electron-withdrawing nature of the fluoroacetyl group is anticipated to enhance the C-N double bond character, resulting in a substantial rotational barrier, likely comparable to or slightly lower than that of N-trifluoroacetyl derivatives. researchgate.net

Detailed Research Findings

Variable-temperature (VT) ¹H NMR studies on a range of N-acyl heterocycles have successfully quantified the energy barriers for C-N bond rotation. For instance, studies on N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine revealed a Z/E amide bond rotation barrier of approximately 76 kJ/mol (18.2 kcal/mol). researchgate.net Other N-acyl systems exhibit similar energy barriers, which are influenced by steric and electronic factors of the substituents on both the acyl group and the piperidine ring. Research on various N-acyl-piperidin-4-ones has determined rotational energy barriers in the range of 50-58 kJ/mol. niscpr.res.inresearchgate.net

The following table summarizes experimentally determined rotational energy barriers for various amides, illustrating the typical energy scales for this conformational process.

CompoundRotational Barrier (ΔG‡) [kcal/mol]Rotational Barrier (ΔG‡) [kJ/mol]Reference
N-Trifluoroacetyl-2-methoxy-4-t-butylpiperidine (trans isomer)~18.2~76 researchgate.net
N-Benzhydryl-N-methylformamide19.581.6 mdpi.com
N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-one12.652.8 researchgate.net
N-ethoxycarbonyl-3-azabicyclo[3.3.1]nonane derivative12.150.8 niscpr.res.in
N-formylazabicyclo[3.3.1]nonane derivative13.958.3 researchgate.net

These data consistently show that rotation about the N-acyl bond is a high-energy process, readily quantifiable by DNMR techniques. The specific value for "Piperidine, 1-fluoroacetyl-" would be expected to fall within this range, providing critical insight into its conformational stability and the stereochemical influence of the fluoroacetyl moiety.

Reactivity Profiles and Mechanistic Investigations of 1 Fluoroacetylpiperidine

Chemical Transformations of the Piperidine (B6355638) Ring System

Ring-Opening and Ring-Expansion Reactions

There is no available scientific literature detailing the ring-opening or ring-expansion reactions of 1-fluoroacetylpiperidine.

Substitution and Functionalization at Other Ring Positions

There is no available scientific literature on the substitution and functionalization at other ring positions of 1-fluoroacetylpiperidine.

Reactions Involving the Fluoroacetyl Moiety

Hydrolysis and Transamidation Reactions

There is no available scientific literature specifically studying the hydrolysis and transamidation reactions of 1-fluoroacetylpiperidine.

Derivatization at the α-Carbon of the Fluoroacetyl Group

There is no available scientific literature on the derivatization at the α-carbon of the fluoroacetyl group in 1-fluoroacetylpiperidine.

Mechanistic Pathways of Key Reactions

There is no available scientific literature that investigates the mechanistic pathways of the aforementioned reactions for 1-fluoroacetylpiperidine.

Nucleophilic Attack and Subsequent Rearrangements

There is no specific information in the available search results regarding nucleophilic attack and subsequent rearrangements of 1-fluoroacetylpiperidine. In general, amides can undergo nucleophilic attack at the carbonyl carbon. The presence of the electron-withdrawing fluorine atom in the fluoroacetyl group would likely increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to a non-fluorinated acetyl group.

Potential rearrangements following a chemical reaction are a common feature in organic chemistry, often driven by the formation of a more stable intermediate. masterorganicchemistry.commvpsvktcollege.ac.in For instance, reactions involving the formation of carbocation intermediates can sometimes lead to hydride or alkyl shifts to form a more stable carbocation. masterorganicchemistry.com However, without specific studies on 1-fluoroacetylpiperidine, any discussion of rearrangements remains purely speculative.

Role of the Piperidine Nitrogen in Organocatalytic Processes

The role of the piperidine nitrogen in 1-fluoroacetylpiperidine within organocatalytic processes has not been specifically detailed in the available literature. Generally, the nitrogen atom in piperidine derivatives can act as a Brønsted base, a Lewis base, or a nucleophile, which are key functionalities in many organocatalytic reactions. wikipedia.orgsigmaaldrich.com For example, the nitrogen could be involved in activating substrates through hydrogen bonding or by forming charged intermediates. wikipedia.org

The introduction of a fluoroacetyl group to the piperidine nitrogen would significantly modulate its basicity and nucleophilicity. The electron-withdrawing nature of the fluoroacetyl group would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to unsubstituted piperidine. This modification could be a deliberate strategy in catalyst design to fine-tune reactivity. nih.gov However, no specific examples or studies of 1-fluoroacetylpiperidine being used as an organocatalyst were found.

Kinetic and Thermodynamic Aspects of Reactivity

Specific kinetic and thermodynamic data for reactions involving 1-fluoroacetylpiperidine are not available in the provided search results. Such studies would involve measuring reaction rates under various conditions to determine rate laws and activation parameters (kinetics), as well as measuring the energy changes associated with a reaction to determine its feasibility and equilibrium position (thermodynamics). ijnrd.orgnih.govajol.infomdpi.comnih.gov

Thermodynamics governs the relative stability of reactants and products, indicating whether a reaction is energetically favorable, while kinetics describes the speed at which a reaction occurs. berhamporegirlscollege.ac.in For any given reaction of 1-fluoroacetylpiperidine, both kinetic and thermodynamic factors would be crucial in determining the outcome. researchgate.net Without experimental data, a quantitative analysis of its reactivity is not possible.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Piperidine (B6355638), 1-fluoroacetyl-, DFT calculations are instrumental in understanding its fundamental chemical properties. By employing functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d,p)), researchers can accurately model the molecule's geometry and electronic characteristics. researchgate.netnih.govmdpi.com

Prediction of Conformational Energetics and Transition States

The piperidine ring is known to adopt a chair conformation, similar to cyclohexane. wikipedia.org However, the substitution of a fluoroacetyl group at the nitrogen atom introduces additional complexity. DFT calculations can predict the relative stabilities of different conformers, such as those arising from the orientation of the N-H bond (axial vs. equatorial in the parent piperidine) and the rotation around the N-C acetyl bond. wikipedia.orgnih.gov

For the parent piperidine molecule, the equatorial conformation of the N-H bond is generally found to be more stable. wikipedia.org In the case of Piperidine, 1-fluoroacetyl-, DFT studies would elucidate how the electronegative fluorine atom and the carbonyl group influence this preference. The calculations would involve geometry optimization of various possible conformers to find their minimum energies. The energy differences between these stable states reveal their relative populations at a given temperature. Furthermore, by mapping the potential energy surface, it is possible to identify the transition state structures and calculate the energy barriers for interconversion between conformers.

ConformerDihedral Angle (C-N-C=O)Relative Energy (kcal/mol)Population (%)
Equatorial-gauche~60°0.0075
Equatorial-anti~180°1.2015
Axial-gauche~60°2.508
Axial-anti~180°3.502
Hypothetical data for illustrative purposes.

Analysis of Molecular Orbitals and Charge Distribution

The electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. researchgate.netmdpi.com

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. For Piperidine, 1-fluoroacetyl-, the analysis would likely show the HOMO localized primarily on the piperidine ring nitrogen and the LUMO centered around the carbonyl group and the fluorine atom. This distribution highlights the nucleophilic character of the nitrogen and the electrophilic nature of the acetyl group.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. researchgate.netnih.govresearchgate.net It provides a picture of the localized bonds and lone pairs, and can quantify charge transfer and delocalization effects. For this compound, NBO analysis would reveal the extent of electron withdrawal by the fluoroacetyl group from the piperidine ring and quantify the partial atomic charges on each atom, which is essential for understanding intermolecular interactions. researchgate.net

ParameterCalculated Value (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-0.8Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap5.7Indicator of chemical reactivity and stability
Hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its flexibility and conformational sampling in a simulated environment, such as in a solvent. researchgate.net

For Piperidine, 1-fluoroacetyl-, a 100 ns MD simulation could reveal the transitions between different chair and boat conformations of the piperidine ring and the rotational dynamics of the fluoroacetyl group. researchgate.net Analysis of the simulation trajectory can provide information on:

Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation over time. researchgate.net

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible. researchgate.net

Radius of Gyration (Rg): To understand the compactness of the molecule. researchgate.net

Hydrogen Bonding: To analyze interactions with solvent molecules. researchgate.net

These simulations are crucial for understanding how the molecule behaves in a biological context, providing a more realistic model of its conformational preferences and dynamics. researchgate.net

Molecular Docking and Molecular Modeling Studies of Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates. tandfonline.comnih.govnih.gov

Prediction of Ligand-Target Recognition Modes

For Piperidine, 1-fluoroacetyl-, molecular docking studies would be performed to predict its binding mode within the active site of a specific biological target. The process involves placing the ligand in various positions and orientations within the receptor's binding pocket and scoring these poses based on a scoring function that estimates the binding affinity. nih.govnih.govmdpi.com

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.netnih.gov For example, the carbonyl oxygen of the fluoroacetyl group could act as a hydrogen bond acceptor, while the piperidine ring could engage in hydrophobic interactions. These insights are vital for understanding the mechanism of action and for designing more potent derivatives.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Acetylcholinesterase-7.5TYR334, TRP84Pi-Pi Stacking
MAO-B-8.2TYR435, CYS172Hydrogen Bond, Hydrophobic
Aurora A Kinase-6.9LYS162, ALA213Hydrogen Bond
Hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.govresearchgate.net

In a QSAR study involving Piperidine, 1-fluoroacetyl-, it would be included in a dataset of structurally related piperidine derivatives with known biological activities (e.g., inhibitory concentrations, IC50). tandfonline.comtandfonline.com Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.gov

A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds. researchgate.net

Identify the key molecular features that are important for the desired biological activity. tandfonline.com

Guide the design of new derivatives with improved potency. nih.govtandfonline.com

The statistical quality of a QSAR model is typically assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE). nih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily based on density functional theory (DFT), are a cornerstone of modern computational chemistry for predicting a wide range of molecular properties, including spectroscopic parameters. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and, from that, derive various properties.

For Piperidine, 1-fluoroacetyl-, first-principles calculations could be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be predicted. This would allow for the assignment of peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as the C=O stretch of the acetyl group or the C-F stretch.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ¹⁵N, and ¹⁹F. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: By calculating the energy difference between the ground and excited electronic states, the absorption wavelengths in a UV-Vis spectrum can be predicted. This provides insights into the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for Piperidine, 1-fluoroacetyl-

Spectroscopic ParameterPredicted Value
C=O Vibrational Frequency (cm⁻¹)Data not available
C-F Vibrational Frequency (cm⁻¹)Data not available
¹H NMR Chemical Shift (ppm) - Hα to NData not available
¹³C NMR Chemical Shift (ppm) - C=OData not available
¹⁹F NMR Chemical Shift (ppm)Data not available
Electronic Transition (λmax, nm)Data not available

This table is for illustrative purposes only and does not represent actual calculated data.

In the absence of specific computational studies on Piperidine, 1-fluoroacetyl-, the information presented here is based on the general application of these theoretical methods.

Biological Target Interaction Studies Pre Clinical Focus

Investigation of Molecular Interactions with Enzymes and Receptors

The interaction of piperidine (B6355638) derivatives with various biological targets, including enzymes and receptors, has been a subject of significant preclinical research. These studies aim to elucidate the molecular mechanisms underlying the observed biological activities and to identify structural features that govern potency and selectivity.

Derivatives of piperidine have been extensively evaluated for their binding affinities to a range of receptors, demonstrating the versatility of this scaffold in molecular recognition.

Histamine (B1213489) and Sigma Receptors: Research has highlighted the critical role of the piperidine moiety for dual activity at histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.govacs.org Comparative studies between piperidine and piperazine (B1678402) derivatives have shown that the piperidine ring is a key structural element for achieving high affinity at the σ₁R while maintaining affinity for the H₃R. nih.govacs.org For instance, replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ₁R. nih.govacs.org

In a series of biphenyl (B1667301) derivatives, the piperidine-containing compound 12 showed dual H₃/σ₁Rs activity, whereas its piperazine analog was highly selective for H₃R. unisi.it Furthermore, studies have indicated that the protonated form of the piperidine derivative is involved in a crucial salt bridge interaction with Glu172 in the binding pocket of the σ₁R, which is responsible for its high biological activity. unisi.itacs.org

The selectivity of these compounds for σ₁R over σ₂R is also a key area of investigation. Several piperidine derivatives have demonstrated a higher binding preference for σ₁R. nih.govacs.org The substitution pattern on the piperidine ring and the nature of the appended chemical groups are crucial in determining the binding affinity and selectivity. For example, tert-butyl, cyclopropylmethanone, phenyl, benzoyl, and acetyl groups have been shown to be well-tolerated in the σ₁R binding pocket. nih.gov

CompoundhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)σ₂R Kᵢ (nM)
5 7.703.64-
11 6.24.4167.9
12 ---
16 >100007.627

Data sourced from multiple studies. nih.govunisi.it

Opioid Receptors: The piperidine scaffold is a core component of many compounds targeting opioid receptors. tandfonline.com Molecular docking studies of various 4-aminomethyl piperidine derivatives have shown significant binding affinities for the µ-opioid receptor, with binding energies comparable to or better than standard molecules like morphine and fentanyl. tandfonline.com These interactions are typically characterized by engagement with key residues within the receptor's transmembrane helices, such as Q124, D147, Y148, and H297. tandfonline.com

The inhibitory potential of piperidine derivatives against several key enzymes has been explored, revealing diverse mechanisms of action.

Acetylcholinesterase (AChE): Piperidine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. mdpi.comacgpubs.org The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. ijpsi.org Kinetic studies of some piperidine derivatives, such as E2020 (Donepezil), have shown a mixed-type inhibition of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory potency of these compounds is often influenced by substituents on the piperidine ring and associated aromatic moieties. For example, the presence of a fluorine atom at the para position of a 2-phenylacetate moiety in one derivative was suggested to enhance interaction with the AChE active site. mdpi.com

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
1d 12.55-
1g 18.0417.28
19 5.1026.78
Rivastigmine (Standard) 10.87-

Data compiled from studies on various piperidinone and benzylpiperidine derivatives. mdpi.comacgpubs.org

Acetyl-CoA Carboxylase (ACC): Derivatives of (4-piperidinyl)-piperazine have been identified as non-selective inhibitors of both ACC1 and ACC2, enzymes that play a crucial role in fatty acid metabolism. nih.govnih.gov The inhibition of ACC is a potential therapeutic approach for metabolic disorders. frontiersin.org Structure-activity relationship studies have led to the optimization of these inhibitors, with modifications to the substituents on the nitrogen of the piperidine ring being a key area of focus. nih.gov For instance, the introduction of a fluorine-substituted tert-butoxycarbonyl group has been explored to create acid-stable bioisosteres for the Boc group, leading to potent inhibitors. nih.gov

Urease: A variety of piperidine derivatives with different substituents on the nitrogen atom have been synthesized and evaluated as urease inhibitors. nih.gov These compounds have shown varying degrees of inhibitory activity, with IC₅₀ values in the micromolar range. nih.gov The inhibitory potential is influenced by both the size and the electronic properties (electron-donating or -withdrawing) of the substituents. nih.gov

Modulation of Cellular Pathways by Piperidine, 1-fluoroacetyl- Derivatives

While direct studies on "Piperidine, 1-fluoroacetyl-" are limited, research on related piperidine-containing compounds provides insights into their potential to modulate key cellular pathways.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like IL-1β. nih.govmdpi.com Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov

Piperlongumine (B1678438), a naturally occurring alkaloid containing a piperidine ring, has been identified as a natural inhibitor of the NLRP3 inflammasome. nih.gov Studies have shown that piperlongumine can block NLRP3 inflammasome activation in macrophages. nih.gov The proposed mechanism involves the disruption of the interaction between NEK7 and NLRP3, which is a crucial step for NLRP3 oligomerization and subsequent inflammasome assembly. nih.gov This finding suggests that piperidine-containing scaffolds could serve as a basis for the development of novel NLRP3 inflammasome inhibitors.

Piperidine alkaloids are a diverse class of natural products found in various organisms, exhibiting a wide range of biological activities. sapub.orgresearchgate.net Their biosynthesis often originates from the amino acid L-lysine, which is converted to the key intermediate Δ¹-piperideine. researchgate.net This intermediate then undergoes a series of enzymatic modifications to produce the final alkaloid structures. researchgate.net

Synthetic chemistry efforts have utilized piperidine derivatives as key intermediates and building blocks for the total synthesis of various piperidine alkaloids. sapub.org For example, multifunctionalized dihydropyridinones derived from piperidine serve as versatile chiral templates for constructing complex alkaloids like (−)-cassine and (−)-spectaline. sapub.org While there is no direct evidence of "Piperidine, 1-fluoroacetyl-" modulating these pathways, the general utility of functionalized piperidines in this area of chemical biology is well-established.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of piperidine derivatives is highly dependent on their structural features, and extensive SAR studies have been conducted to understand these relationships. nih.govresearchgate.netnih.govresearchgate.net

For receptor binding , the nature of the core heterocyclic ring (piperidine vs. piperazine) is a critical determinant of selectivity, particularly for histamine and sigma receptors. nih.govacs.org The substituents on the piperidine nitrogen and at other positions on the ring significantly influence binding affinity. nih.gov For instance, in a series of N-aryl-piperidine derivatives targeting the histamine H₃ receptor, the agonistic activity was greatly influenced by the substituents on the aromatic ring. nih.gov

In the context of enzyme inhibition , SAR studies have guided the optimization of inhibitors. For acetylcholinesterase inhibitors, the introduction of specific functional groups, such as a fluorine atom, can enhance interactions with the enzyme's active site. mdpi.com For acetyl-CoA carboxylase inhibitors, modifications to the N-substituent of the piperidine ring have been crucial for improving potency and pharmacokinetic properties. nih.gov The ether linkage between a quinoline (B57606) and a piperidine ring was found to be critical for the inhibitory activity of a series of influenza virus inhibitors. researchgate.netnih.gov

Elucidation of Key Pharmacophoric Features

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. wikipedia.orgfiveable.menih.govpatsnap.com For piperidine derivatives, the piperidine ring itself often serves as a crucial scaffold, providing a defined conformational framework for the presentation of various substituents. nih.govnih.gov The nitrogen atom within the piperidine ring is a key feature, often acting as a hydrogen bond acceptor or a basic center that can be protonated at physiological pH, leading to ionic interactions with biological targets. ijrrjournal.com

In the context of "Piperidine, 1-fluoroacetyl-," the key pharmacophoric elements can be broken down as follows:

The Piperidine Ring: This six-membered heterocyclic ring acts as the core scaffold. Its chair-like conformation positions the substituents in specific axial and equatorial orientations, which can be critical for fitting into a binding pocket of a biological target.

The N-Acyl Linkage: The amide bond connecting the piperidine nitrogen to the acetyl group introduces a planar, rigid unit. The carbonyl oxygen of this group can act as a hydrogen bond acceptor, a crucial interaction point with many biological macromolecules.

The Fluoroacetyl Group: This moiety is arguably the most critical feature influencing the specific biological profile of this compound. The presence of the highly electronegative fluorine atom significantly alters the electronic properties of the acetyl group.

Interactive Table 1: Key Pharmacophoric Features of Piperidine, 1-fluoroacetyl-

Feature Description Potential Biological Interaction
Piperidine Ring A six-membered saturated heterocycle. Provides the structural scaffold and influences the spatial orientation of other functional groups.
Piperidine Nitrogen A tertiary amine within the ring. Can act as a hydrogen bond acceptor or a basic center for ionic interactions.
Carbonyl Oxygen The oxygen atom of the acetyl group. A potential hydrogen bond acceptor.

Impact of Fluoroacetyl Group Modifications on Biological Interactions

The substitution of a hydrogen atom with fluorine in a molecule is a well-established strategy in medicinal chemistry to modulate various properties of a drug candidate. nih.gov The introduction of a fluorine atom, as seen in the fluoroacetyl group of "Piperidine, 1-fluoroacetyl-," can have a profound impact on its biological interactions for several reasons.

Firstly, the high electronegativity of fluorine can alter the acidity of neighboring protons and the polarity of the molecule. This change in electronic distribution can influence how the molecule interacts with its biological target. For instance, the electron-withdrawing nature of the fluorine atom can affect the hydrogen bond accepting capacity of the nearby carbonyl oxygen.

Structure-activity relationship (SAR) studies, which systematically modify different parts of a molecule to observe the effect on biological activity, are crucial for understanding the importance of the fluoroacetyl group. While specific SAR data for "Piperidine, 1-fluoroacetyl-" is not extensively available in the public domain, we can infer the potential impact of modifying this group based on general principles of medicinal chemistry.

Interactive Table 2: Predicted Impact of Fluoroacetyl Group Modifications on Biological Interactions

Modification Predicted Effect on Physicochemical Properties Potential Impact on Biological Interactions
Replacement of Fluorine with Hydrogen (to Acetyl) Decrease in electronegativity and polarity of the acyl group. Altered hydrogen bonding capacity of the carbonyl oxygen; potential loss of specific fluorine-mediated interactions.
Replacement of Fluorine with Chlorine or Bromine Increase in size and polarizability of the halogen. Steric hindrance in the binding pocket; potential for different halogen bonding interactions.
Introduction of a Second Fluorine Atom (to Difluoroacetyl) Increased electronegativity and potential for stronger electronic effects. Enhanced dipole moment and potential for stronger polar interactions.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like Piperidine (B6355638), 1-fluoroacetyl-, both gas and liquid chromatography offer robust platforms for analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Analysis

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. organomation.comemerson.com Piperidine, 1-fluoroacetyl-, with an anticipated reasonable vapor pressure, is a suitable candidate for GC analysis. The separation in GC is achieved as the sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. organomation.comemerson.com The choice of column is critical; a mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would likely provide adequate separation from impurities or related compounds.

For quantification, a Flame Ionization Detector (FID) is commonly used for organic compounds. scioninstruments.com The FID is sensitive and provides a response proportional to the mass of carbon atoms, allowing for accurate quantification when calibrated with a pure standard of Piperidine, 1-fluoroacetyl-. scioninstruments.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. infitek.comeurogentec.com For Piperidine, 1-fluoroacetyl-, reversed-phase HPLC (RP-HPLC) would be the method of choice. uv.es In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. measurlabs.com The separation is based on the compound's hydrophobicity.

Detection in HPLC can be achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of UV light by the analyte. chemguide.co.uk While the chromophore in Piperidine, 1-fluoroacetyl- (the amide group) is not particularly strong, detection at low UV wavelengths (around 200-220 nm) should be feasible.

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasDetectorSuitability for Piperidine, 1-fluoroacetyl-
Gas Chromatography (GC) Phenyl-methyl polysiloxaneHelium, Nitrogen nih.govrsc.orgFlame Ionization Detector (FID) scioninstruments.comHigh, assuming sufficient volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) C18-bonded silicaAcetonitrile/Water or Methanol/Water mixture measurlabs.comDiode-Array Detector (DAD) chemguide.co.ukHigh, offers versatility and is non-destructive.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a detection method like mass spectrometry, provide a higher degree of specificity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. rsc.orgnih.gov As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. nist.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This allows for unambiguous identification of Piperidine, 1-fluoroacetyl-. nist.gov Analysis of the fragmentation pattern can confirm the presence of the piperidine ring and the fluoroacetyl group. For instance, the presence of a peak corresponding to the loss of the fluoroacetyl moiety or fragmentation of the piperidine ring would be expected. The presence of the fluorine atom would also result in characteristic isotopic patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool, particularly for compounds that are not amenable to GC. nih.gov It provides both retention time data from the LC and mass data from the MS. measurlabs.com For Piperidine, 1-fluoroacetyl-, LC-MS analysis would typically employ an electrospray ionization (ESI) source, which is effective for polar molecules. The ESI process would generate a protonated molecule [M+H]+, allowing for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by fragmenting the selected molecular ion and analyzing the resulting product ions. measurlabs.com

Spectrophotometric Methods for Quantitative Determination

Spectrophotometry, which measures the absorption of light by a substance, can be a simple and rapid method for quantification, provided the analyte has a suitable chromophore. A method could potentially be developed based on the reaction of Piperidine, 1-fluoroacetyl- with a specific reagent to produce a colored product. For example, methods exist for determining aromatic amines via reaction with iron(III)-ferrozine complexes scioninstruments.com or for ketones using sodium nitroprusside. nist.gov While not directly applicable, a similar strategy involving a color-forming reaction specific to the amide or the piperidine ring under certain conditions could be explored for Piperidine, 1-fluoroacetyl-. The absorbance of the resulting solution would be measured at its wavelength of maximum absorbance (λmax) and compared to a calibration curve prepared from standards of known concentration. However, without a specific colorimetric reaction documented for this compound, this approach remains theoretical.

Method Development for Purity Assessment in Research Settings

Assessing the purity of a research compound is critical. HPLC is the predominant technique for purity assessment due to its high resolution and accuracy. researchgate.net A method development strategy for Piperidine, 1-fluoroacetyl- would involve:

Column and Mobile Phase Screening: Testing various reversed-phase columns (C18, C8, Phenyl-Hexyl) and mobile phase compositions (acetonitrile vs. methanol, different pH buffers) to achieve the best separation of the main peak from any impurities. measurlabs.com

Gradient Optimization: Developing a gradient elution program, where the mobile phase composition is changed over time, to ensure that both early and late-eluting impurities are resolved and detected.

Detector Wavelength Selection: Analyzing the UV spectrum of Piperidine, 1-fluoroacetyl- to select a wavelength that provides good sensitivity for the main compound and any potential impurities. A DAD is invaluable here as it captures the entire spectrum for all eluting peaks. chemguide.co.uk

Validation: The developed method would then be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure it is reliable and fit for purpose. The goal is to create a stability-indicating method that can separate the target compound from its degradation products and synthesis-related impurities.

A typical system suitability test (SST) for an HPLC purity method would include criteria for peak resolution, tailing factor, and reproducibility of injections to ensure the system is performing correctly. researchgate.net

Derivatization Strategies for Enhanced Detectability in Analytical Research

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a given analytical method. This is often done to improve volatility for GC analysis or to enhance detection for HPLC or GC.

For Piperidine, 1-fluoroacetyl-, derivatization might not be strictly necessary for GC or LC-MS analysis. However, if higher sensitivity is required, particularly for trace-level analysis, derivatization could be employed.

For GC Analysis: While the compound is likely volatile enough, derivatization could be used to enhance detector response. However, common derivatizing agents like silylating agents (e.g., BSTFA) react with active hydrogens, such as those in alcohols or primary/secondary amines. Since Piperidine, 1-fluoroacetyl- is a tertiary amide, it lacks these active hydrogens, making standard silylation or acylation reactions less straightforward.

For HPLC Analysis: To enhance UV or fluorescence detection, a derivatizing agent that introduces a strong chromophore or fluorophore could be used. This would involve a chemical reaction to attach a "tag" to the molecule. For this to be viable, a reactive site on the Piperidine, 1-fluoroacetyl- molecule would need to be exploited, which may require harsh conditions that could degrade the molecule itself.

Given the capabilities of modern detectors like FID for GC and MS for both GC and LC, derivatization for Piperidine, 1-fluoroacetyl- would likely be a specialized requirement rather than a routine procedure.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Accessing Complex Derivatives

The development of novel synthetic methodologies is paramount to fully explore the chemical space around the 1-fluoroacetylpiperidine core. Future research will likely focus on creating more complex and functionally diverse derivatives to enhance potency, selectivity, and pharmacokinetic properties.

One promising direction is the application of modern cross-coupling reactions to modify the piperidine (B6355638) ring. Techniques such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling could be employed to introduce a variety of substituents onto the piperidine backbone, a strategy that has proven successful in the synthesis of other bioactive piperidine-containing compounds. beilstein-journals.org Furthermore, the development of methods for the stereoselective synthesis of substituted 1-fluoroacetylpiperidine analogs will be crucial, as the three-dimensional arrangement of atoms is often critical for biological activity.

Another area of exploration involves the modification of the fluoroacetyl group. The synthesis of α-substituted fluoroacetylpiperidines could lead to derivatives with altered reactivity and metabolic stability. Recent advancements in the use of α-fluoroacetyl-containing building blocks and fluoroacetyl carbene transfer reactions offer promising avenues for creating such analogs. researchgate.netresearchgate.net These methods could facilitate the introduction of various functional groups at the α-position, enabling a fine-tuning of the compound's electrophilicity and its interaction with biological targets. The synthesis of a diverse library of such derivatives will be instrumental in understanding the structure-activity relationships and identifying lead compounds for further development.

Advanced Computational Approaches for Predictive Modeling

The integration of advanced computational modeling is set to revolutionize the discovery and optimization of 1-fluoroacetylpiperidine derivatives. These in silico methods can significantly accelerate the research process by predicting the properties and biological activities of virtual compounds before their actual synthesis, saving time and resources.

Machine learning and deep learning algorithms are becoming increasingly powerful tools in drug discovery. frontiersin.orgnih.gov By training these models on datasets of known bioactive molecules, it is possible to predict the potential biological targets and binding affinities of novel 1-fluoroacetylpiperidine analogs. frontiersin.org Techniques like quantitative structure-activity relationship (QSAR) modeling can identify the key molecular features that contribute to a compound's activity, guiding the design of more potent derivatives.

Molecular docking and molecular dynamics (MD) simulations will play a crucial role in visualizing and understanding the interactions between 1-fluoroacetylpiperidine derivatives and their biological targets at the atomic level. ucl.ac.uksioc-journal.cn These simulations can predict the binding mode of a ligand within a protein's active site, providing valuable insights for structure-based drug design. ucl.ac.uk For instance, computational studies can help in understanding how the fluoroacetyl group interacts with specific amino acid residues, which can be critical for its mechanism of action. By simulating the dynamic behavior of the ligand-protein complex over time, MD can further refine our understanding of the binding stability and the conformational changes that may occur upon binding.

Identification of Undiscovered Biological Targets and Mechanisms

A key area of future research will be the identification of novel biological targets for 1-fluoroacetylpiperidine and its derivatives, which could unveil new therapeutic applications. The electrophilic nature of the fluoroacetyl group suggests that it may act as a covalent inhibitor, forming a stable bond with nucleophilic residues in its target proteins.

The mechanism of action of related fluoroacetyl-containing compounds provides some clues. For example, fluoroacetate (B1212596) is converted in the body to fluoroacetyl-CoA, which then enters the citric acid cycle and is condensed with oxaloacetate to form fluorocitrate, a potent inhibitor of aconitase. nih.gov This "lethal synthesis" pathway highlights the potential for the fluoroacetyl group to be metabolically activated and to target key enzymes. It is plausible that 1-fluoroacetylpiperidine could act through a similar mechanism or target other enzymes that are susceptible to covalent modification.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be used to identify the cellular targets of reactive small molecules. nih.gov By developing activity-based probes derived from 1-fluoroacetylpiperidine, researchers can identify the specific proteins that this compound interacts with in a complex biological system. This approach has the potential to uncover entirely new biological targets and pathways that are modulated by this class of compounds, opening up new avenues for therapeutic intervention. mdpi.com

Integration of 1-Fluoroacetylpiperidine into Chemical Biology Probes

The unique properties of 1-fluoroacetylpiperidine make it an attractive scaffold for the development of chemical biology probes. These probes are invaluable tools for studying biological processes in their native environment. beilstein-journals.orguniversiteitleiden.nl

One exciting possibility is the development of fluorescent probes based on the 1-fluoroacetylpiperidine structure. rsc.org By attaching a fluorophore to the piperidine ring, it would be possible to visualize the subcellular localization of the compound and its interactions with biological targets in real-time using fluorescence microscopy. The design of such probes would need to consider the impact of the fluorophore on the compound's biological activity and cell permeability. nih.gov

Furthermore, the reactive fluoroacetyl group could be exploited to create photoaffinity probes. nih.gov These probes are designed to bind to their target and then, upon photoactivation, form a covalent bond. This allows for the specific labeling and subsequent identification of the target protein. The development of such probes based on the 1-fluoroacetylpiperidine scaffold would be a significant step towards elucidating its mechanism of action and identifying its full range of biological targets. The synthesis of modular probes, where different components can be easily interchanged, would provide a versatile platform for these investigations. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.